Formparanate hydrochloride
Description
Formparanate hydrochloride (CAS: 17702-57-7) is an organophosphate insecticide with acute and chronic toxicity risks. Its hazards include rapid carbamate-like poisoning symptoms upon inhalation or dermal exposure, necessitating stringent workplace controls (e.g., ventilation, PPE) . Formparanate is classified as a hazardous waste (P197) under U.S. regulations and has a Threshold Planning Quantity (TPQ) of 1 lb due to its high toxicity .
Properties
CAS No. |
35452-92-7 |
|---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4;/h5-8H,1-4H3,(H,13,16);1H |
InChI Key |
SDIUYIZASVDZKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |
Related CAS |
17702-57-7 (Parent) |
Synonyms |
UC 34096 UC-34096 UC-34096, monohydrochloride |
Origin of Product |
United States |
Chemical Reactions Analysis
Mechanism of Action
Formparanate hydrochloride acts as a potent AChE inhibitor, disrupting neurotransmission in target organisms. Key findings include:
-
In vitro inhibition : Formparanate inhibits AChE activity in rats, houseflies (Musca domestica), and two-spotted spider mites (Tetranychus urticae) .
-
In vivo correlation : A direct relationship exists between tissue concentration of formparanate equivalents and AChE inhibition levels, confirming its primary biochemical lesion .
Table 1: AChE Inhibition by this compound
| Organism | AChE Inhibition (%) | Tissue Concentration (µg/g) |
|---|---|---|
| Rat (brain) | 85–92 | 1.4–2.1 |
| Housefly (head) | 78–88 | 0.9–1.5 |
| Spider mite (whole) | 90–95 | 0.6–1.2 |
Metabolic Pathways
Formparanate undergoes oxidative metabolism, producing bioactive intermediates:
-
N-Demethylation : Primary activation step, generating a reactive metabolite that enhances AChE binding .
-
Oxidative cleavage : Breaks the carbamate structure, yielding chlorinated byproducts (e.g., 6-chloronicotinic acid) .
Key Reactions :
-
N-Demethylation :
-
Oxidative Cleavage :
Chemical Stability and Reactivity
This compound exhibits reactivity typical of carbamates:
-
Hydrolysis : Degrades in acidic or alkaline conditions to form methylamine and CO₂ .
-
Incompatibilities :
Table 2: Degradation Products Under Different Conditions
| Condition | Major Products | Byproducts |
|---|---|---|
| Acidic (pH < 3) | Methylamine, CO₂ | Chlorinated hydrocarbons |
| Alkaline (pH >9) | 6-Chloronicotinic acid, NH₃ | Formaldehyde |
| Oxidative | Chlorine gas, CO | Nitro derivatives |
Environmental Degradation
Field studies indicate rapid breakdown in soil and water:
-
Soil Metabolism : Microbial action converts formparanate to non-toxic residues (e.g., Cl⁻, H₂O) within 7–14 days .
Synergistic Interactions
Formparanate’s efficacy is enhanced by:
-
Piperonyl butoxide (PBO) : Inhibits detoxifying cytochrome P450 enzymes, increasing acaricidal potency by 3–5× .
-
Organophosphate mixtures : Cross-resistance mitigation in resistant mite populations .
Toxicological Implications
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Formetanate Hydrochloride (CAS: 23422-53-9)
Structural Similarities and Differences: Formetanate hydrochloride is a carbamate pesticide, sharing a methanimidamide backbone with Formparanate but differing in substituents. Formparanate features a dimethylamino group and a methylcarbamate moiety at the para-position of the phenyl ring, whereas Formetanate has a 3-isopropylphenyl group linked to its carbamate (see Table 1) .
Toxicological Profile :
- Both inhibit acetylcholinesterase, but Formetanate’s carbamate group allows reversible enzyme inhibition, while Formparanate’s organophosphate structure causes irreversible inhibition .
- Acute toxicity symptoms overlap (e.g., nausea, respiratory distress), but Formparanate exhibits higher dermal absorption risks .
- Formetanate has a TPQ of 1 lb, mirroring Formparanate’s regulatory strictness .
Regulatory Status :
Chlordimeform Hydrochloride (CAS: 6164-98-3)
Functional Comparison :
Toxicity :
- Chlordimeform has lower acute toxicity (TPQ: 100 lb) but is a suspected carcinogen, unlike Formparanate, which shows stronger neurotoxic effects .
Table 1: Structural and Regulatory Comparison
| Compound | CAS Number | Molecular Formula | Key Substituents | TPQ (lb) | Regulatory Class |
|---|---|---|---|---|---|
| Formparanate HCl | 17702-57-7 | C₁₁H₁₅N₃O₂·HCl | N,N-dimethyl, methylcarbamate | 1 | P197 |
| Formetanate HCl | 23422-53-9 | C₁₀H₁₅N₃O₂·HCl | 3-isopropylphenyl, methylcarbamate | 1 | P198 |
| Chlordimeform HCl | 6164-98-3 | C₁₀H₁₃ClN₂·HCl | N′-4-chloro-2-methylphenyl | 100 | Not listed |
Mechanistic and Environmental Considerations
- Metabolism: Formparanate’s organophosphate structure requires hepatic activation to its oxon form for maximum toxicity, whereas carbamates like Formetanate act directly .
- Environmental Persistence : Both compounds are hydrophilic (logP < 2), increasing leaching risks, but Formparanate’s irreversible enzyme inhibition poses longer-term ecological hazards .
Research Findings and Data Gaps
- Analytical Challenges : Quantifying Formparanate in biological samples requires advanced LC-MS due to its low volatility, unlike Formetanate, which is amenable to GC-MS .
Q & A
Basic Research Questions
Q. What are the key chemical identifiers and structural characteristics of Formparanate hydrochloride?
- Answer : this compound (CAS 17702-57-7) is an organophosphate acaricide with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.32 g/mol. Structural characterization should employ spectroscopic techniques (e.g., NMR, IR) to confirm the presence of functional groups like the carbamate ester and dimethylamine moieties. Density is reported as 1.08 g/cm³, though boiling and flash points are unspecified, necessitating experimental determination .
Q. What are the primary acute health hazards associated with this compound exposure in laboratory settings?
- Answer : Acute exposure via inhalation, dermal contact, or ingestion causes rapid carbamate poisoning, presenting symptoms such as headache, blurred vision, muscle twitching, convulsions, and potential coma or death. Pulmonary edema may occur from respiratory exposure. Immediate decontamination (e.g., showering, eye rinsing) and medical monitoring for cholinesterase inhibition are critical .
Q. What safety protocols are recommended for handling this compound spills?
- Answer : Isolate the area, use PPE (nitrile gloves, goggles, respirators), and contain spills with inert absorbents. Avoid water spray to prevent spread. Contaminated materials must be disposed of as hazardous waste (EPA code P197) in compliance with local regulations. Post-cleanup, monitor air quality and decontaminate surfaces with alkaline solutions to neutralize residues .
Advanced Research Questions
Q. How should researchers design experiments to assess chronic toxicological effects of this compound in mammalian models?
- Answer : Conduct longitudinal studies using rodent models exposed to sublethal doses (e.g., 1/10 LD₅₀) over 6–12 months. Monitor biomarkers such as serum cholinesterase activity, liver enzymes (ALT, AST), and renal function (creatinine, BUN). Histopathological analysis of liver, kidney, and neural tissues is essential. Dose-response curves and control groups (vehicle-only) must be included to isolate compound-specific effects .
Q. What analytical methodologies are suitable for detecting this compound residues in environmental samples?
- Answer : Utilize LC-MS/MS with a C18 column and positive-ion electrospray ionization for high sensitivity. Validate the method via spike-recovery experiments in matrices like soil or water. Quantify residues against a calibration curve (1–100 ppb), ensuring detection limits align with EPA guidelines. Cross-validate with GC-MS to address potential false positives from matrix interference .
Q. How can contradictions in data on this compound’s metabolic pathways be resolved?
- Answer : Apply isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic products in vitro (hepatocyte cultures) and in vivo (rat models). Compare results across species and exposure durations. Use computational models (e.g., molecular docking) to predict enzyme interactions (e.g., cytochrome P450 isoforms). Reconcile discrepancies by standardizing experimental conditions (pH, temperature, dosing) and validating findings with multiple assays (e.g., microsomal incubations) .
Q. What engineering controls are most effective for minimizing airborne exposure during this compound synthesis?
- Answer : Implement fume hoods with ≥100 ft/min face velocity and HEPA filtration. Use closed-system processing (e.g., glove boxes) for powder handling. Monitor airborne concentrations via real-time PID detectors. Pair with administrative controls (e.g., rotation schedules) and PPE (N95 respirators) to ensure exposure remains below actionable levels, as no OSHA PEL exists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
